molecular formula C15H12FNO4 B2432231 2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid CAS No. 686282-68-8

2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid

Cat. No.: B2432231
CAS No.: 686282-68-8
M. Wt: 289.262
InChI Key: DRWMSEMPVCLHST-UHFFFAOYSA-N
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Description

2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid is a synthetic phenoxyacetic acid derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure, which integrates a phenoxyacetic acid scaffold with a 4-fluorophenyl carbamoyl group, makes it a valuable intermediate for the design and synthesis of novel bioactive molecules. This compound is particularly relevant in the development of anti-inflammatory agents, as its core structure is a key pharmacophore found in selective cyclooxygenase-2 (COX-2) inhibitors . Research into similar phenoxyacetic acid compounds demonstrates their utility in creating molecules that selectively target the COX-2 enzyme, helping to improve therapeutic efficacy while reducing negative side effects such as gastrointestinal toxicity . The fluorine atom on the phenyl ring is a common modification in drug design, often used to modulate a compound's bioavailability, metabolic stability, and binding affinity. Beyond its potential in therapeutics, this chemical serves as a versatile building block in organic synthesis. It can be used to develop more complex chemical entities, such as proteolysis targeting chimeras (PROTACs) and other heterobifunctional molecules . Its functional groups are amenable to further chemical conjugation, allowing researchers to link it to various other ligands, E3 ligases, or reporter tags for applications in chemical biology and target identification studies. This product is provided for research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)carbamoyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c16-11-3-5-12(6-4-11)17-15(20)10-1-7-13(8-2-10)21-9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWMSEMPVCLHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid typically involves the reaction of 4-fluoroaniline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with phenol to yield the final product. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid is an organic compound with the molecular formula C15H12FNO4C_{15}H_{12}FNO_4. It is used in scientific research across chemistry, biology, and medicine. The presence of a fluorophenyl group gives it unique chemical properties.

Scientific Research Applications

Chemistry
this compound serves as a building block in synthesizing complex organic molecules.

Biology
This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine
Ongoing research explores its potential as a therapeutic agent for various diseases.

Industry
It is used in the production of specialty chemicals and pharmaceuticals.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

  • Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction: Reduction reactions can convert it into amines or alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4) are commonly used.
  • Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents like sodium hydride (NaHNaH) and alkyl halides are used for nucleophilic substitution reactions.

Preparation Methods

Mechanism of Action

The mechanism of action of 2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid involves its interaction with specific molecular targets in biological systems. The fluorophenyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)acetic acid: Similar in structure but lacks the carbamoyl and phenoxy groups.

    4-Fluorophenylacetic acid: Another related compound with a simpler structure.

    4-Fluorophenylcarbamic acid: Shares the carbamoyl group but differs in the rest of the structure.

Uniqueness

2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid is unique due to the presence of both the fluorophenyl and carbamoyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2-(4-((4-Fluorophenyl)carbamoyl)phenoxy)acetic acid, a phenoxy acetic acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorophenyl group and a carbamoyl moiety, suggesting diverse mechanisms of action.

  • Molecular Formula: C16H16FNO4
  • Molecular Weight: 305.30 g/mol
  • CAS Number: 1013009-28-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory response:

CompoundIC50 (μM)Effect
2-(4-Fluorophenyl)carbamoyl derivative0.06 ± 0.01Strong COX-2 inhibition
Unsubstituted analogue0.13 ± 0.06Weaker inhibition

These findings suggest that modifications to the phenoxy ring can enhance anti-inflammatory activity, making these compounds promising candidates for treating inflammatory diseases .

Anticancer Activity

Several studies have evaluated the anticancer potential of phenoxy acetic acid derivatives. The compound under discussion has shown activity against various cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest:

Cell LineIC50 (μM)Mechanism
A431 (epidermoid carcinoma)<10Induction of apoptosis
HT29 (colorectal cancer)<15Cell cycle arrest at G1 phase

In vitro studies reveal that the compound's structure allows it to interact with key proteins involved in tumor progression, such as Bcl-2 and p53, thereby promoting cancer cell death .

Case Study 1: In Vivo Anti-inflammatory Activity

A study conducted on a rat model demonstrated that administering a phenoxy acetic acid analogue resulted in a significant reduction in paw edema compared to controls. The treatment group exhibited a reduction in inflammatory markers such as TNF-α and PGE-2 by over 60%, indicating potent anti-inflammatory effects .

Case Study 2: Anticancer Efficacy in Mice

In another investigation, mice bearing xenograft tumors were treated with the compound. Results showed a marked decrease in tumor volume and weight after treatment for three weeks, with histological analysis revealing increased apoptosis in tumor tissues compared to untreated controls .

Safety Profile

Toxicological assessments indicate that derivatives of this compound exhibit low toxicity levels. Studies measuring liver enzymes (AST, ALT), renal function markers (creatinine, urea), and histopathological evaluations support the safety of these compounds at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-((4-fluorophenyl)carbamoyl)phenoxy)acetic acid, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves coupling 4-fluorophenyl isocyanate with a phenoxyacetic acid derivative. Key steps include:

  • Carbamoylation : Reacting 4-fluorophenyl isocyanate with 4-hydroxyphenoxyacetic acid under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
  • Optimization : Reaction temperature, solvent polarity, and stoichiometry are critical to minimize side products like urea derivatives. Analytical techniques (TLC, HPLC) monitor progress .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the fluorophenyl carbamoyl group (δ 7.2–7.6 ppm for aromatic protons) and acetic acid moiety (δ 3.8–4.2 ppm for methylene) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 318.08 for C₁₅H₁₂FNO₄) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm carbamoyl linkage .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar phenoxyacetic acid derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., halogen placement, carbamoyl vs. ester groups) on target binding. For example, 4-fluorophenyl groups enhance kinase inhibition compared to chloro analogs .
  • Meta-Analysis of Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (ROCK1 vs. ROCK2) may explain discrepancies. Standardize protocols using recombinant proteins and inhibitor controls .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify critical binding residues (e.g., Lys121 in ROCK2) affected by fluorophenyl orientation .

Q. How does this compound interact with kinase targets, and what experimental models validate its selectivity?

  • Methodology :

  • Kinase Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) across a panel of 50+ kinases. This compound shows IC₅₀ < 100 nM for ROCK2 but >1 µM for PKA, confirming selectivity .
  • X-ray Crystallography : Co-crystal structures (PDB: 4O8) reveal hydrogen bonding between the carbamoyl group and kinase active sites (e.g., Asp175 in ROCK2) .
  • In Vivo Models : Zebrafish embryos or murine hypertension models assess functional selectivity by correlating kinase inhibition with phenotypic changes (e.g., vasodilation) .

Q. What are the metabolic pathways and stability challenges of this compound under physiological conditions?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include hydrolysis of the carbamoyl group to 4-fluoroaniline and oxidation of the phenoxyacetic acid moiety .
  • Plasma Stability Assays : Measure half-life in human plasma (pH 7.4, 37°C). Instability (<1 hr) often necessitates prodrug strategies (e.g., ethyl ester prodrugs improve bioavailability by 3×) .

Key Considerations for Researchers

  • Contradiction Resolution : Always cross-reference biological data with structural analogs (e.g., 2-(4-chlorophenyl) derivatives) and validate using orthogonal assays .
  • Metabolic Engineering : Masking the acetic acid group as an ester prodrug significantly enhances in vivo stability .

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